molecular formula C18H12N5O6 B032988 Unii-dfd3H4vgdh CAS No. 1898-66-4

Unii-dfd3H4vgdh

Cat. No. B032988
CAS RN: 1898-66-4
M. Wt: 394.3 g/mol
InChI Key: HHEAADYXPMHMCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The introduction to the field of complex molecule synthesis and analysis reveals a diverse range of methodologies and technologies aimed at understanding and manipulating chemical structures and their properties. These methods span from homometallic complexes synthesis to advanced computational predictions of molecular properties.

Synthesis Analysis

The synthesis of complex molecules, particularly homometallic Dy^III^ complexes, showcases the intricate methods used to create compounds with specific nuclearity and magnetic properties (Biswas et al., 2017). These syntheses involve controlled reactions that yield structures with unique magnetic behaviors, suitable for studying single-molecule magnet (SMM) behavior.

Molecular Structure Analysis

Computational chemistry, notably density functional theory (DFT), plays a critical role in predicting and analyzing the molecular structure and properties of compounds. Studies have demonstrated DFT's capability to accurately determine various atomic and molecular properties, underscoring its importance in molecular structure analysis (Riley et al., 2007).

Chemical Reactions and Properties

Research into specific compounds, such as single-ion magnets, reveals detailed insights into chemical reactions and the resulting magnetic properties. For instance, the synthesis and characterization of Et4N[Co^II^(hfac)3] highlight the complex interplay between chemical structure and magnetic anisotropy, offering a window into the SIM properties arising from nonuniaxial magnetic anisotropy (Palii et al., 2016).

Physical Properties Analysis

The determination of physical properties, such as thermodynamic characteristics, through systematic first-principle studies, illustrates the depth of analysis possible with current computational tools. These studies provide essential data on materials like UN, including lattice parameters and electronic structure, which are fundamental for further material application and development (Lu et al., 2010).

Chemical Properties Analysis

The exploration of novel protein science through chemical synthesis sheds light on the immense potential of chemically synthesized proteins to enable new scientific investigations. This approach opens avenues for creating proteins with unique topologies and functionalities not found in nature, demonstrating the breadth of chemical properties analysis in contemporary research (Kent, 2019).

Scientific Research Applications

Synthesis and Medical Imaging Applications

"Unii-dfd3H4vgdh", or 2-deoxy-2-[18F] fluoro-D-glucose (18FDG), has been instrumental in the field of medical imaging. Developed in 1976, 18FDG marked a significant advancement, allowing for the mapping of brain glucose metabolism in living humans. This breakthrough facilitated research in human neurosciences, particularly in understanding regional glucose metabolism in the brain. Additionally, 18FDG has been used in myocardial metabolism studies and as a tracer for tumor metabolism in oncology, becoming a vital tool in diagnosing heart disease, seizure disorders, and various cancers (Fowler & Ido, 2002).

Nanoparticle Synthesis

In the broader context of chemical research, nanoparticles play a crucial role in advancing various industries and technologies. The development of new semiconducting materials, a key aspect of the electronics industry, demonstrates the synergy between scientific discovery and technological development. The evolution of technology from vacuum tubes to diodes, transistors, and eventually miniature chips highlights the importance of novel materials in scientific progress (Cushing, Kolesnichenko, & O'Connor, 2004).

Chemical Genetics in Cancer Research

The National Cancer Institute's Initiative for Chemical Genetics (ICG) exemplifies the integration of small molecules in scientific research, especially in cancer studies. The ICG, as a public-access facility, offers resources in synthetic and analytical chemistry, high-throughput screening, and computational science. It aims to foster collaborations between synthetic chemistry and cancer biology, contributing significantly to cancer research and drug development (Tolliday et al., 2006).

Genomic Research and Data Sharing

Data sharing in medical research, particularly in genomics and molecular biology, accelerates discovery and enhances research efficiency. Collaborative efforts in studying populations, behavior, environment, and genetics have led to significant advancements in understanding non-communicable diseases and formulating global health strategies (Walport & Brest, 2011).

Performance Tools in Scientific Computing

The U.S. Department of Energy's SciDAC program highlights the use of advanced computing in scientific discovery. Tools like the HPCToolkit, developed by Rice University, are crucial in analyzing the performance of scientific applications on petascale computers, aiding in a range of scientific domains from chemistry to life sciences (Tallent et al., 2008).

Protein Research and Mass Spectrometry

Unimod database is an excellent example of the intersection of protein research and mass spectrometry. It serves as a comprehensive resource for protein modifications, aiding in protein identification and de novo sequencing, crucial for biological research (Creasy & Cottrell, 2004).

properties

InChI

InChI=1S/C18H12N5O6/c24-21(25)15-11-16(22(26)27)18(17(12-15)23(28)29)19-20(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHEAADYXPMHMCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)[N]C3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90883768
Record name 1,1-Diphenyl-2-picrylhydrazyl radical
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90883768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dark violet solid; [Merck Index] Powder; [Sigma-Aldrich MSDS]
Record name 1,1-Diphenyl-2-picrylhydrazyl (free radical)
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19804
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

1,1-Diphenyl-2-picrylhydrazyl

CAS RN

1898-66-4
Record name DPPH radical
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1898-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Diphenyl-2-picrylhydrazyl (free radical)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001898664
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydrazinyl, 2,2-diphenyl-1-(2,4,6-trinitrophenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,1-Diphenyl-2-picrylhydrazyl radical
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90883768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-diphenyl-1-picrylhydrazyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.993
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,1-DIPHENYL-2-PICRYLHYDRAZYL (FREE RADICAL)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DFD3H4VGDH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Unii-dfd3H4vgdh
Reactant of Route 2
Reactant of Route 2
Unii-dfd3H4vgdh
Reactant of Route 3
Reactant of Route 3
Unii-dfd3H4vgdh
Reactant of Route 4
Reactant of Route 4
Unii-dfd3H4vgdh
Reactant of Route 5
Reactant of Route 5
Unii-dfd3H4vgdh
Reactant of Route 6
Unii-dfd3H4vgdh

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.